N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide
Overview
Description
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide is the racemic mixture of ELN 318463, an amyloid precursor protein (APP) selective γ-secretase inhibitor. This compound is known for its differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase, with a significantly higher selectivity for PS1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide are not explicitly detailed in available literature. it is likely that the production involves large-scale synthesis techniques, ensuring high purity and yield, followed by rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide primarily undergoes inhibition reactions, specifically targeting γ-secretase. It demonstrates differential inhibition of presenilin (PS1)- and PS2-comprised γ-secretase .
Common Reagents and Conditions
The compound is typically used in in vitro and in vivo studies under controlled laboratory conditions. Common reagents include dimethyl sulfoxide (DMSO) for solubilization, and various buffers and media for biological assays .
Major Products Formed
The major products formed from the reactions involving this compound are primarily related to its inhibitory effects on γ-secretase, leading to reduced production of amyloid-beta peptides .
Scientific Research Applications
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in studies related to Alzheimer’s disease due to its selective inhibition of amyloid precursor protein (APP) γ-secretase . The compound is also valuable in understanding the mechanisms of γ-secretase and its role in various cellular processes .
Mechanism of Action
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide exerts its effects by selectively inhibiting γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The compound shows a 51-fold higher selectivity for presenilin-1 (PS1) compared to presenilin-2 (PS2) .
Comparison with Similar Compounds
Similar Compounds
BMS 299897: A sulfonamide γ-secretase inhibitor with an IC50 of 7 nM for amyloid-beta production inhibition.
BMS-906024 (Osugacestat): An orally available and selective inhibitor of γ-secretase, active against all four Notch receptors.
Uniqueness
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide is unique due to its high selectivity for presenilin-1 (PS1) over presenilin-2 (PS2), making it a valuable tool in studying the specific roles of these presenilins in γ-secretase activity and amyloid-beta production .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCJYACFOQWRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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